2,3-Dehydro Mepivacaine
Description
2,3-Dehydro Mepivacaine is a hypothesized derivative of the local anesthetic mepivacaine (C₁₅H₂₂N₂O), where dehydrogenation introduces a double bond between carbons 2 and 3 of the piperidine ring. This structural modification likely alters its physicochemical properties, such as lipid solubility, protein binding, and metabolic stability. Such changes could influence its pharmacokinetic profile, including onset time and duration of action.
Mepivacaine itself is a tertiary amine with a methyl group on the piperidine ring and a 2,6-dimethylphenyl substituent. It is clinically valued for its intermediate duration of action (45–90 minutes) and moderate protein binding (60–78%) . The hydrochloride salt (CAS 1722-62-9) is a white crystalline powder soluble in water .
Properties
Molecular Formula |
C₁₅H₂₀N₂O |
|---|---|
Molecular Weight |
244.33 |
Synonyms |
N-(2,6-Dimethylphenyl)-1-methyl-1,4,5,6-tetrahydropyridine-2-carboxamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Lipid Solubility : Correlates with onset speed. Lidocaine’s higher LogP (2.44) enables rapid diffusion through nerve membranes .
- Protein Binding : Linked to duration. Bupivacaine’s 90–95% binding extends its action to 3–4 hours .
- Side-Chain Effects : Increasing alkyl chain length (methyl → butyl) enhances potency and toxicity. Bupivacaine’s butyl group increases cardiotoxicity risk compared to mepivacaine .
Hypothesized Properties of 2,3-Dehydro Mepivacaine
Based on analogous transformations:
- Lipid Solubility : Likely higher than mepivacaine (LogP >1.95) due to reduced polarity, accelerating onset .
- Protein Binding : Decreased compared to mepivacaine if the double bond reduces conformational flexibility, shortening duration .
- Metabolism : Piperidine dehydrogenation may slow hepatic degradation (via cytochrome P450), prolonging half-life.
Hepatotoxicity and Structural Specificity
Despite structural similarities, small modifications significantly impact toxicity. For example:
- Mepivacaine vs. Bupivacaine: Mepivacaine is non-hepatotoxic, whereas bupivacaine’s butyl group increases hepatotoxicity risk due to enhanced metabolic accumulation .
- This compound: Dehydrogenation could produce reactive metabolites (e.g., quinone imines), increasing toxicity risks akin to lidocaine’s rare hepatotoxicity .
Comparative Pharmacokinetic Data
Hypothetical pharmacokinetic parameters for this compound vs. established anesthetics:
| Parameter | Mepivacaine | This compound (Predicted) | Lidocaine |
|---|---|---|---|
| Onset (min) | 3–5 | 2–4 | 2–3 |
| Duration (min) | 45–90 | 30–60 | 30–60 |
| Metabolic Pathway | Hepatic CYP3A4 | Hepatic CYP3A4 (slower) | Hepatic CYP1A2 |
| Plasma Half-Life (h) | 1.9–3.2 | 2.5–4.0 | 1.5–2.0 |
Q & A
Q. What standardized analytical methods are recommended for characterizing the purity and structural integrity of 2,3-Dehydro Mepivacaine?
Methodological Answer:
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for quantifying impurities and verifying purity. These methods align with pharmacopeial standards for related compounds like Mepivacaine Hydrochloride .
- Spectroscopic Analysis : Infrared (IR) spectroscopy and UV absorption spectra validate functional groups and detect structural deviations. For example, IR can confirm the absence of undesired dehydrogenation byproducts .
- Qualitative Tests : Chloride ion testing (e.g., silver nitrate precipitation) ensures salt form integrity. pH measurements (4.0–5.0) are essential for stability assessments .
Q. What synthetic pathways are utilized for this compound, and what intermediates are critical for yield optimization?
Methodological Answer:
- Dehydrogenation of Mepivacaine : Catalytic dehydrogenation using palladium or platinum catalysts is a common approach. Key intermediates include the parent compound Mepivacaine (N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide) and its unsaturated derivatives .
- Intermediate Characterization : Ensure intermediates like 2,3-dehydro-piperidine derivatives are isolated via column chromatography and validated via nuclear magnetic resonance (NMR) spectroscopy. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield .
Advanced Research Questions
Q. How do the pharmacokinetic properties of this compound compare to Mepivacaine in preclinical models, and what experimental designs address interspecies variability?
Methodological Answer:
- Comparative Studies : Use rodent models to measure plasma half-life, tissue distribution, and metabolite profiles. For example, co-administering magnesium sulfate (as in Mepivacaine studies) may enhance nerve block efficacy and reduce failure rates, requiring dose-response experiments .
- Mitigating Variability : Implement crossover designs with matched control groups to minimize inter-individual differences. Measure outcomes like onset time and duration using electrophysiological assays .
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different experimental models?
Methodological Answer:
- Data Harmonization : Conduct meta-analyses to identify confounding variables (e.g., solvent choice, animal strain). For instance, failure rates in nerve block studies may stem from differences in adjuvant use (e.g., MgSO4 vs. tramadol) .
- Robust Statistical Frameworks : Apply mixed-effects models to account for batch variability. Report effect sizes (e.g., IC50, EC50) with 95% confidence intervals to enhance reproducibility .
Q. What advanced chromatographic strategies optimize impurity profiling of this compound, particularly for trace-level degradants?
Methodological Answer:
- Impurity Identification : Reference EP-grade impurity standards (e.g., 2,6-Dimethylaniline [CAS 87-62-7], piperidine-carboxamide derivatives) to calibrate HPLC-MS systems. Detect limits should be ≤0.1% for major impurities .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to simulate stability challenges. Use tandem mass spectrometry (LC-MS/MS) to characterize degradation pathways .
Q. What mechanistic insights explain the reduced duration of action observed in this compound compared to its saturated analog?
Methodological Answer:
- Receptor Binding Assays : Perform radioligand displacement studies on sodium channels to quantify affinity changes caused by dehydrogenation. Compare inhibition constants (Ki) with Mepivacaine .
- Molecular Dynamics Simulations : Model the interaction between the unsaturated piperidine ring and channel proteins to assess steric/electronic effects .
Methodological Considerations for Experimental Design
- Quality Control : Adhere to ICH guidelines for pharmaceutical analysis, including validation of accuracy, precision, and linearity in assay development .
- Ethical Frameworks : Align preclinical studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
